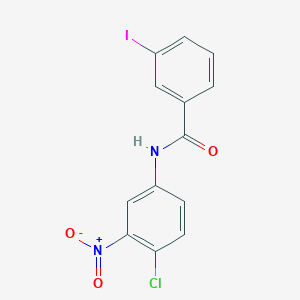

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide

Description

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide is a halogenated aromatic amide featuring a 4-chloro-3-nitrophenyl group linked via an amide bond to a 3-iodobenzoyl moiety. This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing nitro and chloro groups for enhanced reactivity and biological activity.

Properties

Molecular Formula |

C13H8ClIN2O3 |

|---|---|

Molecular Weight |

402.57 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide |

InChI |

InChI=1S/C13H8ClIN2O3/c14-11-5-4-10(7-12(11)17(19)20)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18) |

InChI Key |

HQTGBEVRNRGEQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-3-iodobenzamide typically involves a multi-step process One common method includes the nitration of 4-chloronitrobenzene, followed by iodination and subsequent amide formation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-nitrophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-3-nitrophenyl)-3-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and iodo groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity; †Predicted from logP values of analogs ; ‡Calculated using fragment-based methods.

Key Observations :

- Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions stabilize the aromatic ring, influencing reactivity in coupling reactions .

Key Findings :

- Halogenated Derivatives : Compounds with iodine or chloro substituents exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

- Nitro Group Role : The nitro group at the 3-position synergizes with halogens, generating reactive oxygen species (ROS) that damage microbial DNA .

Biological Activity

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound possesses a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of chlorine and nitro groups is often associated with enhanced reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activity or disrupt cellular processes essential for pathogen survival or cancer cell proliferation. The nitro and halogen substituents play crucial roles in modulating these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 128 |

These results suggest that the compound could serve as a potential lead for the development of new antibiotics, particularly against resistant strains.

Anticancer Activity

This compound has also shown promising anticancer activity in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis or cell cycle arrest, although further investigations are necessary to elucidate these pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Properties : A study published in Phytochemical Analysis highlighted the antibacterial efficacy of nitro-substituted compounds against MRSA, suggesting a similar potential for this compound .

- Anticancer Research : Another investigation focused on the structure-activity relationship of nitrobenzamide derivatives, where compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.